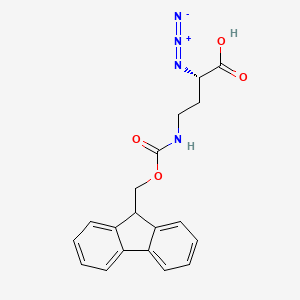

N3-L-Dab(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-azido-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-23-22-17(18(24)25)9-10-21-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,24,25)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTIWUGRZMLNNV-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3-L-Dab(Fmoc)-OH structure and chemical formula.

An In-depth Technical Guide to N3-L-Dab(Fmoc)-OH: Structure, Properties, and Applications in Bioconjugation

Introduction

N-(9-fluorenylmethoxycarbonyl)-3-azido-L-2,4-diaminobutyric acid, commonly abbreviated as this compound, is a synthetic amino acid derivative that has become an indispensable tool in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a bioorthogonal azide moiety and an Fmoc protecting group, makes it ideally suited for the precise, site-specific modification of peptides and proteins. This guide provides a comprehensive overview of the chemical properties, structure, and, most importantly, the experimental applications of this compound, with a focus on its use in solid-phase peptide synthesis and subsequent bioconjugation via click chemistry.

Chemical Structure and Properties

The core of this compound's utility lies in its molecular architecture. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The key feature is the azido (-N3) group on the side chain, which is a versatile chemical handle. This azide is stable under the conditions of peptide synthesis but can readily participate in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]

Below is a table summarizing the key quantitative and qualitative data for this compound.

| Property | Value |

| Chemical Formula | C19H18N4O4 |

| Molecular Weight | 366.37 g/mol [1] |

| CAS Number | 942518-20-9 |

| Appearance | Light yellow solid powder |

| Synonyms | Fmoc-γ-azidohomoalanine, Fmoc-Dab(N3)-OH |

| Key Functional Groups | Fmoc (α-amine protection), Azide (-N3 on side chain), Carboxylic acid |

| Primary Application | Introduction of an azide handle into peptides for bioconjugation |

| Solubility | Soluble in organic solvents like DMF and DMSO |

| Storage Conditions | Cool, dry place (≤25°C) or at -20°C for long-term storage |

Experimental Protocols

The primary application of this compound is a two-stage process: first, its incorporation into a peptide sequence during SPPS, and second, the subsequent conjugation of the azide-containing peptide to a molecule of interest bearing an alkyne group.

Protocol 1: Incorporation of this compound into Peptides via SPPS

This protocol outlines the manual incorporation of this compound into a peptide chain on a solid support resin.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagents: PyBOP or HBTU/HOBt

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Diethyl ether

Methodology:

-

Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with 20% piperidine in DMF. This is typically a two-step process: a brief 5-minute treatment followed by a longer 15-minute treatment. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, this compound (typically 3 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent such as PyBOP (3 eq.) and a base like DIPEA (6 eq.).

-

This activated amino acid solution is then added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for 2-4 hours at room temperature with agitation. For this compound, PyBOP is often recommended over HBTU to avoid potential side reactions and ensure efficient coupling.

-

-

Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove any unreacted reagents.

-

Chain Elongation: The steps of deprotection and coupling are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide sequence is fully assembled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail. The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried.

Protocol 2: On-Resin Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.

Materials:

-

Azide-functionalized peptide-resin from Protocol 1

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule)

-

Copper(I) source: Copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate, or a direct Cu(I) source like copper(I) iodide (CuI).

-

Copper ligand (optional but recommended): A ligand such as THPTA or TBTA can stabilize the Cu(I) oxidation state and improve reaction efficiency.

-

Solvent: A degassed mixture of DMF and water is commonly used.

Methodology:

-

Resin Preparation: The azide-containing peptide-resin is swelled in the chosen reaction solvent.

-

Click Reaction Cocktail Preparation: In a separate vial, the alkyne-containing molecule (typically 5-10 equivalents) and the copper source (e.g., CuSO4, 1 eq.) are dissolved in the solvent. If a ligand is used, it is added at this stage. A freshly prepared solution of sodium ascorbate (5 eq.) is also made.

-

Reaction Initiation: The solution containing the alkyne and copper is added to the resin. The reaction is initiated by the addition of the sodium ascorbate solution.

-

Reaction Progression: The reaction mixture is agitated at room temperature for 6-24 hours. The progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Washing: Upon completion, the resin is thoroughly washed with DMF, water, and DCM to remove the copper catalyst and excess reagents. The "clicked" peptide can then be cleaved from the resin as described in Protocol 1.

Experimental Workflow and Signaling Pathway Visualization

While this compound is not directly involved in biological signaling pathways, it is a key reagent in the synthesis of peptide-based tools used to study these pathways. The following diagram illustrates the general experimental workflow for creating a functionalized peptide probe using this amino acid.

Caption: Workflow for synthesizing a functionalized peptide using this compound.

This diagram illustrates the logical progression from a basic starting material to a final, functional bioconjugate ready for use in various research applications, including the investigation of cellular signaling.

Conclusion

This compound is a powerful and versatile chemical tool that enables the straightforward introduction of an azide group into synthetic peptides. This functionality, combined with the robustness of click chemistry, provides researchers with a reliable method for creating custom peptide-based probes, therapeutics, and other advanced biomaterials. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful application of this important synthetic amino acid in a variety of research and development settings.

References

An In-depth Technical Guide to the Synthesis and Purification of N3-L-Dab(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid, commonly known as N3-L-Dab(Fmoc)-OH or Fmoc-L-Dab(N3)-OH. This non-canonical amino acid is a valuable building block in peptide chemistry and drug development. The presence of an azide moiety allows for highly specific and efficient bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the attachment of various functionalities like reporter molecules, drug payloads, or imaging agents to peptides.[1][2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1][2]

Core Properties and Specifications

Quantitative data for this compound is summarized in the table below. This information is critical for experimental design and characterization.

| Property | Value | Reference |

| Molecular Formula | C19H18N4O4 | |

| Molecular Weight | 366.37 g/mol | |

| Appearance | White to off-white or light yellow solid powder | |

| Purity (HPLC) | ≥97.00% | |

| Storage Conditions | Cool, dry place (≤25°C) or at -20°C | |

| CAS Number | 942518-20-9 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo-transfer reaction starting from Fmoc-L-2,4-diaminobutyric acid (Fmoc-L-Dab-OH). This method is efficient and yields the desired product with the versatile azido group.

Experimental Protocol: Synthesis via Diazo-Transfer

This protocol details the synthesis of this compound from Fmoc-L-Dab-OH.

Materials and Reagents:

-

Fmoc-L-Dab-OH

-

Imidazole-1-sulfonyl azide hydrochloride

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Deionized water (H2O)

-

Diethyl ether (Et2O)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Concentrated hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Fmoc-L-Dab-OH (1.0 equivalent) in a biphasic mixture of deionized water, methanol, and dichloromethane.

-

Addition of Reagents: To the vigorously stirring solution, add a catalytic amount of CuSO4·5H2O (e.g., 0.006 equivalents) followed by imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 18 hours.

-

Workup - Phase Separation: Dilute the reaction mixture with dichloromethane and separate the aqueous phase.

-

Extraction: Extract the organic phase with a saturated sodium bicarbonate solution. Combine all aqueous phases.

-

Washing: Wash the combined aqueous extracts with diethyl ether to remove any remaining organic impurities.

-

Acidification: Carefully acidify the aqueous phase to a pH of 2 using concentrated hydrochloric acid.

-

Product Extraction: Extract the acidified aqueous phase with diethyl ether.

-

Drying and Concentration: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis and purification of this compound.

Incorporation into Peptides and Purification

The primary application of this compound is its incorporation into peptide chains during Fmoc-based solid-phase peptide synthesis (SPPS). The azide group serves as a chemical handle for subsequent bioconjugation.

Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS

This protocol outlines the manual coupling of this compound during SPPS.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, or PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in DMF

-

Solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 20-30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min, then 15 min) to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 eq.) or PyBOP (3 eq.), and an activator like HOBt (3 eq.) in DMF.

-

Add DIPEA (6 equivalents) to the mixture to activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Washing: Once coupling is complete (monitored by a Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Continuation of Synthesis: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: After the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA-based).

-

Precipitation and Drying: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet under vacuum.

Purification of Azide-Modified Peptides

The standard method for purifying peptides containing this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

| Purification Technique | Principle | Typical Purity | Throughput | Application Notes |

| RP-HPLC | Separation based on hydrophobicity | 85-98% | Low to Medium | The standard method for research-grade peptide purification. A C18 column is a common choice. |

| Ion-Exchange (IEX) | Separation based on net charge | 80-95% | Medium to High | Useful as an orthogonal purification step to remove charged impurities. |

| Size-Exclusion (SEC) | Separation based on molecular size | 70-90% | High | Effective for removing aggregates or small molecule impurities. |

Experimental Protocol: RP-HPLC Purification

Instrumentation and Materials:

-

Preparative HPLC system

-

C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

-

UV Detector

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

-

Gradient Elution:

-

Scouting Run: Perform an initial run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.

-

Purification Run: Based on the scouting run, design a shallower gradient around the elution point of the peptide (e.g., a 1% change in B per minute) to achieve optimal separation.

-

-

Detection and Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the main peak of the target peptide.

-

Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Caption: Workflow for SPPS incorporation and downstream application of this compound.

Application in Bioconjugation

The synthesized and purified azide-modified peptide is a versatile tool for various applications in chemical biology and drug development. The azide group allows for its specific conjugation to molecules containing a terminal alkyne via CuAAC.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-containing peptide to an alkyne-functionalized molecule in solution.

Materials:

-

Purified azide-functionalized peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A suitable buffer (e.g., PBS) or solvent system (e.g., DMSO/water)

Procedure:

-

Reaction Setup: Dissolve the azide-peptide and the alkyne-molecule (typically in a 1:1.2 molar ratio) in the chosen buffer or solvent system.

-

Catalyst Addition:

-

Add CuSO₄ solution to a final concentration of approximately 0.1 equivalent.

-

Add freshly prepared sodium ascorbate solution (a reducing agent to generate the active Cu(I) species) to a final concentration of 0.5-1.0 equivalent.

-

-

Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, the final peptide conjugate can be purified by preparative RP-HPLC to remove excess reagents and unreacted starting materials.

Caption: Application of an N3-L-Dab containing peptide in cellular imaging.

References

Technical Guide: Nα-Fmoc-Nγ-azido-L-diaminobutyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Fmoc-Nγ-azido-L-diaminobutyric acid, a key building block in modern peptide chemistry and drug development. This non-canonical amino acid facilitates the introduction of a versatile azide moiety into peptide sequences, enabling a broad range of bioconjugation applications through "click chemistry."

Core Compound Data

The following table summarizes the key quantitative data for Nα-Fmoc-Nγ-azido-L-diaminobutyric acid.

| Parameter | Value | References |

| Chemical Name | (2S)-4-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | [1][2] |

| Common Synonyms | Fmoc-Dab(N3)-OH, Fmoc-γ-azidohomoalanine, Fmoc-Aha-OH | [2][3] |

| CAS Number | 942518-20-9 | |

| Molecular Formula | C₁₉H₁₈N₄O₄ | |

| Molecular Weight | 366.37 g/mol |

Experimental Protocols

The primary application of Nα-Fmoc-Nγ-azido-L-diaminobutyric acid is its incorporation into a peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS). The introduced azide group then serves as a chemical handle for subsequent modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Incorporation of Fmoc-Dab(N3)-OH into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate the azido-amino acid onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

Nα-Fmoc-Nγ-azido-L-diaminobutyric acid

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for mixing

Methodology:

-

Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 20 minutes to swell the resin.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5 x 5 mL per gram of resin).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Nα-Fmoc-Nγ-azido-L-diaminobutyric acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a qualitative test (e.g., ninhydrin test). If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3 x 5 mL per gram of resin) and then with DCM (3 x 5 mL per gram of resin) to remove any unreacted reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Resin

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.

Materials:

-

Azide-functionalized peptide-resin

-

Terminal alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)

-

Copper(I) source (e.g., Copper(I) iodide - CuI, or Copper(II) sulfate - CuSO₄ with a reducing agent)

-

Reducing agent (if using CuSO₄), e.g., Sodium ascorbate

-

Copper ligand (optional, but recommended to improve efficiency and reduce side reactions), e.g., Tris(benzyltriazolylmethyl)amine (TBTA)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF, THF, or a mixture)

Methodology:

-

Resin Preparation: Swell the azide-functionalized peptide-resin in the chosen reaction solvent for at least 30 minutes.

-

Reaction Cocktail Preparation:

-

In a separate vial, dissolve the terminal alkyne (5-10 equivalents relative to the peptide) in the reaction solvent.

-

If using CuSO₄ and sodium ascorbate, prepare fresh stock solutions.

-

-

Reaction Execution:

-

To the swollen resin, add the solution of the terminal alkyne.

-

Add the copper(I) source (e.g., CuI, 1-2 equivalents) or the premixed CuSO₄ and ligand solution.

-

Add the base (e.g., DIPEA, 5-10 equivalents).

-

If using CuSO₄, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.

-

Agitate the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by HPLC analysis of a small cleaved sample.

-

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (3 x 5 mL) to remove copper salts and excess reagents.

-

Cleavage and Deprotection: The modified peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a cleavage cocktail containing trifluoroacetic acid - TFA).

Visualizations

The following diagrams illustrate the experimental workflow and a potential application in drug development.

Caption: Workflow for the synthesis and "click" modification of an azide-containing peptide.

Caption: Application of Fmoc-Dab(N3)-OH in the development of peptide-based therapeutics.

References

N3-L-Dab(Fmoc)-OH: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of N3-L-Dab(Fmoc)-OH, a key building block for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is not extensively available in public literature, this document consolidates known properties and provides detailed experimental protocols to enable researchers to determine these parameters for their specific applications.

Core Properties of this compound

This compound, with the systematic name (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid, is a non-canonical amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and bioconjugation.[1] The presence of the azide group allows for the site-specific introduction of a "click chemistry" handle into peptides, enabling their conjugation with alkyne-modified molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 942518-20-9 | [1][3] |

| Molecular Formula | C19H18N4O4 | [3] |

| Molecular Weight | 366.37 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 127 °C | |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Expected to be soluble | A common solvent for SPPS. |

| Dimethyl sulfoxide (DMSO) | Reported to be soluble | May require sonication for complete dissolution. |

| N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble | Another common solvent for SPPS. |

| Dichloromethane (DCM) | Expected to have limited solubility | Often used in combination with more polar solvents. |

| Water | Expected to be poorly soluble | The hydrophobic Fmoc group limits aqueous solubility. |

| Methanol | Expected to have limited solubility |

Stability Data

Detailed stability studies for this compound under various pH and temperature conditions have not been published. However, the stability can be inferred from the known properties of its constituent functional groups: the Fmoc-protecting group and the azide moiety.

Fmoc Group Stability: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously labile to basic conditions. It is typically removed using a solution of 20% piperidine in DMF during SPPS. It is stable in acidic and neutral conditions. Thermal cleavage of the Fmoc group can occur at elevated temperatures (e.g., 120°C in DMSO).

Azide Group Stability: The azide group is generally stable under the conditions of Fmoc-based SPPS. However, it is incompatible with strong reducing agents and strong acids.

Table 3: General Stability Profile of this compound

| Condition | Stability | Notes |

| Recommended Storage | Stable when stored at -20°C in a dry, dark environment. | |

| Basic Conditions (e.g., Piperidine) | Fmoc group is cleaved. | The core principle of Fmoc-based SPPS. |

| Acidic Conditions (e.g., TFA) | Stable. | Avoid strong acids that may react with the azide. |

| Elevated Temperatures | Potential for Fmoc group cleavage. | |

| Presence of Reducing Agents | Azide group may be reduced. | Avoid reagents like DTT unless intended. |

| Presence of Oxidizing Agents | Avoid strong oxidizing agents. |

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DMSO)

-

Vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

-

Analytical balance

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting peak area against concentration.

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Vortex the mixture vigorously for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with a known factor to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration using the calibration curve.

-

Calculate the original concentration in the saturated supernatant, which represents the solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Protocol for Assessing Stability

This protocol provides a general method for assessing the stability of this compound under specific conditions (e.g., different pH values or temperatures).

Materials:

-

This compound

-

Aqueous buffers of various pH values or a controlled temperature environment

-

HPLC system

-

Mass spectrometer (optional)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution into the different buffer solutions or place aliquots at various temperatures.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

-

Immediately analyze the aliquot by HPLC to quantify the remaining amount of intact this compound.

-

Monitor for the appearance of degradation products. Mass spectrometry can be used to identify these products.

-

Plot the percentage of remaining this compound against time for each condition to determine its stability.

Caption: Experimental workflow for assessing the stability of this compound.

Application in Peptide Synthesis and Bioconjugation

The primary application of this compound is its incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide can then be conjugated to alkyne-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

Caption: Workflow for SPPS incorporation and subsequent bioconjugation of this compound.

Conclusion

This compound is a valuable tool for chemical biologists and drug development scientists. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for its use and detailed protocols for determining these crucial parameters. By understanding its properties and applications, researchers can effectively utilize this versatile building block in their peptide synthesis and bioconjugation endeavors.

References

An In-depth Technical Guide to Click Chemistry Utilizing N3-L-Dab(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, drug discovery, and chemical biology, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions. Among the reagents enabling this chemistry, azide-functionalized amino acids are of particular importance for the site-specific modification of peptides. This technical guide provides a comprehensive overview of the use of N3-L-Dab(Fmoc)-OH, an azide-containing diaminobutyric acid derivative, in click chemistry applications.

This compound, systematically named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid, is a non-canonical amino acid that serves as a versatile building block for introducing an azide moiety into a peptide sequence during solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine ensures its compatibility with standard Fmoc-based SPPS protocols. The azide group on the side chain acts as a bioorthogonal handle, allowing for subsequent conjugation to alkyne-containing molecules via click chemistry. This enables the precise engineering of peptides for various applications, including the development of peptide-drug conjugates (PDCs), molecular imaging probes, and novel biomaterials.

This guide will detail the core principles of click chemistry involving this compound, provide quantitative data on reaction parameters, present detailed experimental protocols for its incorporation and subsequent conjugation, and illustrate its application in targeting key signaling pathways in drug development.

Core Concepts of Click Chemistry with this compound

The primary utility of incorporating this compound into a peptide is to leverage the azide functional group in highly specific and efficient cycloaddition reactions with alkynes. The two main types of click chemistry employed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction, known for its high yields and reaction rates. It involves the reaction of the azide-functionalized peptide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide due to the high ring strain, eliminating the need for a catalyst.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions. It is important to note that while this compound is a diaminobutyric acid derivative, much of the available quantitative data has been generated using the closely related diaminopropionic acid analog, Fmoc-L-Dap(N3)-OH. Due to the similarity in the reactive azide moiety, these data provide a reliable estimate for the performance of this compound.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Typical Reagents | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | Strained Alkyne (e.g., DBCO, BCN) |

| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, room temperature |

| Typical Reaction Time | 1-4 hours | 2-24 hours |

| Yields | Generally >90% | Generally >85% |

| Bioorthogonality | Good, but copper can be toxic to cells | Excellent, widely used in living systems |

| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| DBCO | 0.34 |

| BCN | 0.28 |

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the this compound residue.

1. Resin Swelling:

-

Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes, then drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as PyBOP (3 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Pre-activate the mixture by letting it stand for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Deprotection and Cleavage:

-

After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DCM and dry under vacuum.

-

Add a freshly prepared cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide pellet.

6. Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the molecular weight of the purified peptide using mass spectrometry.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin click reaction of the azide-containing peptide with an alkyne-functionalized molecule.

1. Resin Preparation:

-

After incorporation of the final amino acid and removal of the N-terminal Fmoc group, wash the peptide-resin with DMF and then with a degassed solvent mixture (e.g., DMF/water).

2. Click Reaction Cocktail:

-

In a separate vial, dissolve the alkyne-containing molecule (5-10 equivalents) in the reaction solvent.

-

Add a copper(I) source, typically generated in situ by adding CuSO₄ (1 equivalent) and sodium ascorbate (2-5 equivalents).

-

A copper-stabilizing ligand such as THPTA can be added to improve reaction efficiency and reduce copper-mediated side reactions.

3. Reaction:

-

Add the click reaction cocktail to the peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

4. Washing and Cleavage:

-

Once the reaction is complete, drain the solution and wash the resin extensively with the reaction solvent, followed by DCM and methanol.

-

Dry the resin and cleave the peptide as described in Protocol 1, step 5.

Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction of the purified azide-containing peptide with a strained alkyne.

1. Peptide and Reagent Preparation:

-

Dissolve the purified azide-containing peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Dissolve the strained alkyne (e.g., DBCO-functionalized molecule) in a minimal amount of a compatible organic solvent like DMSO to create a stock solution.

2. Reaction:

-

Add the strained alkyne stock solution to the peptide solution (typically a 1.5 to 5-fold molar excess of the alkyne).

-

Incubate the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by RP-HPLC or mass spectrometry.

3. Purification:

-

Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials.

-

Lyophilize the purified conjugate.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for peptide synthesis and modification.

Logical Relationship for Click Chemistry Choice

Caption: Decision tree for choosing the appropriate click chemistry method.

Signaling Pathway Application: Targeting the Ras-Raf-MEK-ERK Pathway

A significant application of peptides synthesized with this compound is in the development of targeted cancer therapeutics. The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its hyperactivation due to mutations in genes like KRAS is a hallmark of many cancers. Peptides can be designed to inhibit key protein-protein interactions within this pathway. By incorporating this compound, a cytotoxic drug can be conjugated to the peptide, creating a peptide-drug conjugate (PDC) that selectively delivers the therapeutic payload to cancer cells overexpressing the target protein.

Caption: Targeted inhibition of the Ras-Raf-MEK-ERK pathway by a PDC.

Conclusion

This compound is a valuable and versatile building block for the site-specific modification of peptides. Its compatibility with standard Fmoc-SPPS allows for the straightforward introduction of an azide handle, which can be subsequently functionalized using either CuAAC or SPAAC click chemistry. This enables the precise engineering of peptides for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, paving the way for the development of novel and more effective peptide-based technologies.

The Azide Group in N3-L-Dab(Fmoc)-OH: A Technical Guide to its Core Functionality

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide functional group in (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as N3-L-Dab(Fmoc)-OH. As a non-canonical amino acid, this building block has become an indispensable tool in modern peptide chemistry and drug development. The strategic incorporation of an azide moiety provides a versatile and bioorthogonal handle for a wide array of chemical modifications, enabling the synthesis of complex peptide conjugates, probes, and therapeutics. This guide will delve into the core properties of this compound, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design.

Core Properties and Functionality of the Azide Group

This compound is a derivative of L-2,4-diaminobutyric acid where the γ-amino group is replaced with an azide (-N3) group, and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This unique structure underpins its utility in peptide science.

The Fmoc protecting group is base-labile, making it perfectly suited for standard solid-phase peptide synthesis (SPPS) protocols.[1] It can be efficiently removed with a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.

The cornerstone of this compound's functionality lies in its azide group. This moiety is exceptionally stable under the conditions of Fmoc-based SPPS, including the acidic conditions often used for cleavage from the resin.[1] This stability ensures that the azide group remains intact throughout the peptide synthesis, ready for subsequent modification.

The true power of the azide group is realized in its ability to participate in highly selective and efficient bioorthogonal "click chemistry" reactions.[2] These reactions allow for the covalent ligation of the azide-containing peptide to a molecule bearing a complementary functional group, typically an alkyne, without interfering with native biological functionalities.[3] This has profound implications for the creation of sophisticated biomolecules.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₈N₄O₄ |

| Molecular Weight | 366.37 g/mol [4] |

| Appearance | Light yellow solid powder |

| Purity (HPLC) | ≥97.00% |

| Storage Condition | Cool, dry place (≤25°C) |

| Solubility | Soluble in organic solvents like DMF and DMSO |

Quantitative Parameters for Solid-Phase Peptide Synthesis (SPPS)

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.3 - 0.8 mmol/g | Standard for Fmoc-SPPS resins. |

| Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | Excess drives the coupling reaction to completion. |

| Coupling Reagent Equivalents | 3 - 5 eq. | e.g., PyBOP, HBTU, HATU. |

| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | Typically double the amino acid equivalents. |

| Coupling Time | 1 - 3 hours | Monitored by ninhydrin test. |

| Coupling Yield | >99% | Under optimized conditions. |

| Fmoc Deprotection Time | 7 - 20 minutes (in two cycles) | |

| Crude Peptide Purity | 70 - 90% | Dependent on peptide length and sequence. |

| Overall Synthesis Yield | 50 - 80% | Varies with peptide complexity. |

Click Chemistry Reaction Parameters

| Reaction Type | Alkyne Partner | Typical Reaction Time | Reported Efficiency/Yield |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1 - 6 hours | >95% conversion |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) | 15 minutes (at 37°C) | More efficient than BCN |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bicyclononyne (BCN) | 20 minutes (at 37°C) |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via SPPS

This protocol outlines the manual procedure for incorporating this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the 20% piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

3. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a suitable coupling reagent (e.g., PyBOP, 3-5 eq.), and an additive (e.g., Oxyma, 3-5 eq.) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Pre-activate the mixture for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-3 hours at room temperature.

-

Monitor the reaction completion using a Kaiser or ninhydrin test. If the test is positive (indicating free amines), the coupling step can be repeated.

-

Wash the resin with DMF (5x).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5). Note: When the azide group is present, it is recommended to use dithiothreitol (DTT) as a scavenger to prevent its reduction.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide.

6. Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final azide-containing peptide.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.

1. Resin Preparation:

-

Following the synthesis of the azide-containing peptide (after the final Fmoc deprotection), wash the resin thoroughly with DMF and DCM.

-

Swell the resin in a degassed solvent such as DMF or a DMF/water mixture.

2. Click Reaction Cocktail Preparation:

-

In a separate vial, prepare the click reaction cocktail. For a typical on-resin reaction, the following can be used:

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule) (5-10 equivalents).

-

Copper(II) sulfate (CuSO₄) (1-2 equivalents).

-

Sodium ascorbate (5-10 equivalents), prepared as a fresh solution.

-

A copper(I)-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-2 equivalents).

-

-

Dissolve the components in a suitable degassed solvent system (e.g., DMF/water).

3. On-Resin Click Reaction:

-

Add the click reaction cocktail to the peptide-resin.

-

Agitate the mixture at room temperature for 1-6 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

-

Monitor the reaction completion by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.

4. Washing:

-

Once the reaction is complete, drain the reaction mixture.

-

Wash the resin extensively with DMF, water, a chelating solution (e.g., EDTA in water) to remove copper, and finally with DMF and DCM.

5. Cleavage, Deprotection, and Purification:

-

Proceed with the cleavage, deprotection, and purification of the clicked peptide as described in Protocol 1 (steps 5 and 6).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction of an azide-containing peptide with a strained alkyne, such as DBCO or BCN, in solution.

1. Reactant Preparation:

-

Dissolve the purified azide-containing peptide in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Dissolve the strained alkyne-functionalized molecule (e.g., DBCO-fluorophore) in a compatible solvent such as DMSO.

2. SPAAC Reaction:

-

In a reaction tube, add the solution of the azide-containing peptide.

-

Add the strained alkyne solution (typically 1.5-2 equivalents relative to the peptide). The final concentration of the organic solvent (e.g., DMSO) should be kept low to maintain the solubility of the peptide.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne and the concentrations of the reactants.

3. Reaction Monitoring and Purification:

-

Monitor the progress of the reaction by RP-HPLC or mass spectrometry.

-

Once the reaction is complete, the conjugated peptide can be purified by RP-HPLC to remove any unreacted starting materials.

-

Lyophilize the pure fractions to obtain the final product.

Mandatory Visualization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Bioorthogonal Click Chemistry Pathways.

Conclusion

This compound is a powerful and versatile building block for the synthesis of modified peptides. The stability and bioorthogonal reactivity of the azide group provide a robust platform for the site-specific introduction of a wide range of functionalities. By understanding the core principles of its incorporation into peptides via SPPS and its subsequent modification through click chemistry, researchers can leverage this tool to create novel peptide-based therapeutics, diagnostics, and research probes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful implementation of this compound in the laboratory.

References

Fmoc protection strategy in solid-phase peptide synthesis.

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, a cornerstone of modern solid-phase peptide synthesis (SPPS). This methodology is widely adopted for its mild reaction conditions and suitability for synthesizing a diverse range of peptides, including those with post-translational modifications.[1][2][3]

Core Principles of Fmoc-SPPS

Fmoc-SPPS is an iterative process performed on a solid support, typically a resin.[4][5] The peptide chain is assembled in the C-terminal to N-terminal direction. The core principle lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. Side chains of trifunctional amino acids are protected by acid-labile groups, ensuring their stability throughout the synthesis cycles. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protecting groups.

The synthesis cycle consists of three main steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

-

Washing: Excess reagents and byproducts are removed by washing the resin with a suitable solvent.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

Key Components of Fmoc-SPPS

Solid Supports and Linkers

The choice of solid support and linker is crucial for a successful synthesis and depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).

-

Resins: Polystyrene (PS) and polyethylene glycol (PEG)-grafted PS resins are commonly used.

-

Linkers: The linker connects the first amino acid to the resin and determines the conditions for the final cleavage.

| Resin/Linker Type | C-Terminal Functionality | Cleavage Condition | Common Examples |

| Wang Resin | Carboxylic Acid | Strong Acid (TFA) | Wang Resin |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (Protected) | Mild Acid | 2-CTC Resin, NovaSyn® TGT |

| Rink Amide Resin | Amide | Strong Acid (TFA) | Rink Amide AM, Rink Amide MBHA |

Fmoc-Protected Amino Acids

The α-amino group of each amino acid is protected by the Fmoc group. Amino acids with reactive side chains require additional, orthogonal protecting groups that are stable to the basic conditions of Fmoc removal but are cleaved by acid during the final cleavage step.

| Amino Acid | Side-Chain Protecting Group |

| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Aspartic Acid (Asp) | OtBu (tert-butyl ester) |

| Cysteine (Cys) | Trt (trityl) |

| Glutamic Acid (Glu) | OtBu (tert-butyl ester) |

| Histidine (His) | Trt (trityl) |

| Lysine (Lys) | Boc (tert-butyloxycarbonyl) |

| Serine (Ser) | tBu (tert-butyl) |

| Threonine (Thr) | tBu (tert-butyl) |

| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) |

| Tyrosine (Tyr) | tBu (tert-butyl) |

Coupling Reagents

Coupling reagents are used to activate the carboxylic acid group of the incoming Fmoc-amino acid to facilitate the formation of the peptide bond. Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.

| Coupling Reagent | Class | Common Additives |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | HOBt, Oxyma |

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | HOBt, Oxyma |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | HOBt |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | HOAt |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | HOBt |

Experimental Protocols

Resin Swelling

Objective: To allow the resin to expand and become accessible to reagents. Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as DMF or dichloromethane (DCM).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.

-

Drain the solvent.

Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group. Protocol:

-

Wash the resin-bound peptide with DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 minutes followed by a fresh 5-minute treatment) is common.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

Objective: To couple the next Fmoc-protected amino acid to the growing peptide chain. Protocol (using HBTU/HOBt):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the mixture for 30-120 minutes at room temperature. The reaction time can be monitored using a colorimetric test like the ninhydrin test to confirm the completion of the coupling.

-

Drain the coupling solution.

-

Wash the resin with DMF.

Cleavage and Final Deprotection

Objective: To cleave the peptide from the resin and remove the side-chain protecting groups. Protocol (for Wang resin):

-

Wash the fully assembled peptide-resin with DMF, followed by DCM, and dry under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive carbocations generated during deprotection.

-

Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

Quantitative Data Summary

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.1 - 1.0 mmol/g | Varies with resin type. |

| Amino Acid Excess | 3 - 5 equivalents | Relative to resin loading. |

| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin loading. |

| Base (DIPEA) Excess | 6 - 10 equivalents | Relative to resin loading. |

| Fmoc Deprotection Time | 5 - 20 minutes | Can be optimized based on sequence. |

| Coupling Time | 30 - 120 minutes | Can be monitored for completion. |

| Cleavage Time | 2 - 3 hours | Dependent on protecting groups and linker. |

| Final Peptide Yield | 10% - 70% | Highly sequence-dependent. |

Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

| Aspartimide Formation | Cyclization of aspartic acid residues, especially Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-peptides. | - Use sterically hindered protecting groups for Asp (e.g., OMpe, ODie). - Minimize exposure to basic conditions during deprotection. |

| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, causing cleavage from the resin, particularly with Pro or Gly at the C-terminus. | - Use 2-chlorotrityl chloride resin for the first two amino acids. - Couple the third amino acid before deprotecting the second. |

| Racemization | Loss of stereochemical integrity, especially for Cys and His. | - Use less reactive coupling reagents (e.g., DIC/Oxyma). - Minimize pre-activation time. - Use a hindered base like DIPEA. |

| Aggregation | Inter- or intra-chain hydrogen bonding of the growing peptide, leading to incomplete reactions. | - Use more polar solvents like NMP or add chaotropic salts (e.g., LiCl). - Synthesize at elevated temperatures. |

Visualizations

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: Amino acid activation and coupling process in Fmoc-SPPS.

References

- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

A Technical Guide to the Applications of Azido-Functionalized Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Azido-functionalized amino acids have become indispensable tools in chemical biology, proteomics, and drug discovery. Their utility stems from the azide moiety, a small, stable, and bioorthogonal functional group that is virtually absent in biological systems.[1][2][3] This unique characteristic allows for highly selective chemical modifications of proteins and other biomolecules in complex biological environments through reactions like the Staudinger ligation and, most notably, azide-alkyne cycloadditions.[1][4] This guide provides an in-depth overview of the core applications, experimental protocols, and quantitative data associated with these versatile chemical reporters.

Core Application: Bioorthogonal Labeling for Proteomics

One of the most powerful applications of azido-functionalized amino acids is the metabolic labeling of newly synthesized proteins. Non-canonical amino acids, such as L-azidohomoalanine (AHA) and azido-proline, serve as surrogates for their natural counterparts (methionine and proline, respectively) and are incorporated into proteins by the cell's own translational machinery. This process, known as bioorthogonal non-canonical amino acid tagging (BONCAT), endows nascent proteins with a chemical handle (the azide) for subsequent detection and enrichment.

Key Techniques:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction forms a stable triazole linkage between the azide-labeled protein and an alkyne-containing reporter tag (e.g., a fluorophore or biotin). While robust, the copper catalyst's toxicity generally limits its use to fixed cells or cell lysates.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC in living systems, SPAAC utilizes strained cyclooctynes (like DBCO or DIBO) that react spontaneously with azides without the need for a metal catalyst. This has enabled real-time imaging and analysis of protein synthesis in live cells and organisms.

Quantitative Data for Bioorthogonal Reactions

The choice of bioorthogonal reaction is critical and depends on the experimental context. The efficiency of these reactions can be compared by their second-order rate constants.

| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Staudinger Ligation | Azide + Phosphine | ~0.002 | First bioorthogonal reaction developed; slow kinetics. |

| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | High yielding and fast, but requires a cytotoxic copper catalyst. |

| SPAAC | Azide + DIBO (a cyclooctyne) | ~0.1 - 1.0 | Fast, metal-free reaction suitable for live-cell imaging. |

| SPAAC | Azide + BCN (a cyclooctyne) | ~0.28 | Efficient ligation with good kinetics. |

| SPAAC | Azide + DBCO (a cyclooctyne) | ~0.34 | Commonly used for SPAAC with efficient ligation. |

Experimental Workflow: Proteome-wide Analysis of Newly Synthesized Proteins

The following diagram illustrates a typical BONCAT workflow coupled with mass spectrometry for the identification of newly synthesized proteins.

Detailed Experimental Protocol: Metabolic Labeling with AHA

This protocol provides a general procedure for labeling newly synthesized proteins in cultured mammalian cells using AHA.

-

Cell Culture: Plate cells at the desired density and allow them to adhere and recover overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Methionine Depletion: To increase the incorporation efficiency of AHA, wash the cells once with pre-warmed phosphate-buffered saline (PBS) and then incubate them in methionine-free medium for 30-60 minutes.

-

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium containing L-azidohomoalanine (AHA). The optimal concentration and incubation time should be determined empirically for each cell type but typically ranges from 25 to 100 µM for 1 to 4 hours.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a buffer compatible with downstream applications (e.g., RIPA buffer for western blotting or a urea-based buffer for mass spectrometry).

-

Click Reaction (CuAAC in Lysate):

-

To the cell lysate (containing approximately 1 mg of protein), add the following reagents in order: alkyne-biotin probe (final concentration 50-100 µM), TCEP (final concentration 1 mM), TBTA ligand (final concentration 100 µM), and finally copper(II) sulfate (final concentration 1 mM).

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Downstream Analysis: The biotin-tagged proteins are now ready for enrichment with streptavidin beads, followed by western blotting or mass spectrometry-based proteomic analysis.

Application in Drug Discovery and Development

Azido-functionalized amino acids are pivotal in drug discovery for target identification and validation.

-

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomic strategy used to study enzyme function directly in native biological systems. Probes containing a reactive group (warhead) and a reporter handle (like an azide or alkyne) are designed to covalently label the active sites of specific enzyme families. By incorporating a small azide tag, these probes can readily enter cells. After labeling their target proteins, a click reaction is used to attach a bulkier reporter tag for visualization or enrichment.

-

Targeted Drug Delivery: The specificity of bioorthogonal reactions is being harnessed to develop targeted drug delivery systems. For instance, an azido-functionalized amino acid can be incorporated into a specific cell type, which can then be targeted by a drug conjugated to a cyclooctyne via a SPAAC reaction.

Logical Workflow: Activity-Based Protein Profiling (ABPP)

This diagram illustrates the general principle of an ABPP experiment for identifying enzyme targets.

Application in Studying Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are critical for regulating protein function, and studying their dynamics is a major challenge in biology. Azido-functionalized molecules, including amino acids and sugars, provide a means to label and study various PTMs.

-

Glycosylation: Cells can be metabolically labeled with azido-sugars (e.g., Ac₄ManNAz), which are incorporated into glycan structures. These azide-tagged glycoproteins can then be detected or enriched using click chemistry, allowing for the study of glycosylation dynamics in health and disease. Although not a direct application of azido-amino acids, this technique is often used in parallel with proteomic methods.

-

Probing PTMs: Azido-amino acids can be used in reactivity-based profiling to study PTMs. Probes that react with unmodified amino acid side chains can be used; a loss of signal for a particular site suggests it is occupied by a PTM.

Signaling Pathway: Glycoprotein Labeling and Analysis

The following diagram shows the pathway from metabolic labeling with an azido-sugar to the analysis of the resulting glycoproteins.

Conclusion

Azido-functionalized amino acids, in conjunction with bioorthogonal chemistry, have provided researchers with a powerful and versatile toolkit. From tracking protein synthesis in real-time to identifying novel drug targets and deciphering the complex landscape of PTMs, these chemical reporters continue to drive innovation across the life sciences. The ongoing development of new azido-amino acids and more efficient bioorthogonal reactions promises to further expand the boundaries of what is possible in the study of complex biological systems.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of N3-L-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Dab(Fmoc)-OH, also known as Fmoc-L-2,3-diaminopropionic acid with a side-chain azide, is a non-canonical amino acid that serves as a versatile building block in solid-phase peptide synthesis (SPPS). The presence of a bioorthogonal azide group on the side chain allows for the site-specific modification of peptides through highly efficient and selective reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This enables the precise attachment of a wide array of functionalities, including fluorophores, polyethylene glycol (PEG) chains, cytotoxic drugs, and imaging agents.[2]

The Fmoc protecting group on the α-amine is base-labile, making it fully compatible with standard Fmoc-based SPPS protocols. The azide moiety is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin, ensuring its integrity throughout the synthesis.[3] This orthogonal protection strategy provides independent control over the peptide chain elongation and the subsequent side-chain modification.[4]

These application notes provide a detailed protocol for the efficient incorporation of this compound into peptide sequences and their subsequent modification, along with quantitative data to aid in experimental design and optimization.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound Incorporation

The choice of coupling reagent is critical for the efficient incorporation of this compound, as steric hindrance can be a factor.[5] Phosphonium and uronium salt-based reagents are generally recommended.

| Coupling Reagent | Class | Recommended | Typical Coupling Efficiency | Notes |

| PyBOP | Phosphonium Salt | Highly | >99% | Known for high efficiency with sterically hindered amino acids and minimizing racemization. |

| HATU | Uronium/Aminium Salt | Yes | >99% | A highly efficient coupling reagent suitable for difficult couplings. |

| HBTU/TBTU | Uronium/Aminium Salt | Not Recommended | Lower | May result in lower yields and side reactions with this specific amino acid. |

| DIC/Oxyma | Carbodiimide | Suitable | >95% | A cost-effective option, though generally less reactive than phosphonium/uronium reagents. |

Table 2: Typical Quantitative Parameters for SPPS Steps

The following table summarizes typical quantitative data for the key steps in the SPPS of peptides containing this compound.

| Parameter | Value | Notes |

| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for Fmoc-SPPS resins. |

| This compound Equivalents | 3 - 5 eq. (relative to resin loading) | Excess is used to drive the coupling reaction to completion. |

| Coupling Reagent Equivalents | 3 - 5 eq. | |

| Base (e.g., DIPEA) Equivalents | 6 - 10 eq. | Typically double the equivalents of the amino acid. |

| Coupling Time | 1 - 2 hours | Monitor completion with a Kaiser test. |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |

| Fmoc Deprotection Time | 2 x 10-15 minutes | Two-step deprotection is recommended for efficiency. |

| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | A minimal scavenger cocktail to prevent azide reduction. |

| Cleavage Time | 2 - 3 hours | |

| Crude Peptide Purity | 70 - 95% | Sequence-dependent. |

| Overall Crude Yield | 60 - 90% | Dependent on peptide length and sequence. |

Table 3: Conditions for On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The on-resin modification of the azide-containing peptide is a key application.

| Parameter | Condition | Notes |

| Alkyne-functionalized Molecule | 5 - 10 equivalents | |

| Copper(I) Source | CuSO₄ (0.5 eq.) with Sodium Ascorbate (2.5 eq.) | Sodium ascorbate reduces Cu(II) to the active Cu(I) in situ. |

| Solvent | DMF/H₂O mixture | |

| Reaction Time | 1 - 4 hours | Monitor reaction progress by HPLC of a test cleavage. |

| Yield | High (qualitative) | Typically high-yielding reaction. |

Experimental Protocols

Protocol 1: Incorporation of this compound in SPPS

This protocol outlines the manual steps for a single coupling cycle of this compound onto a resin-bound peptide chain.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the swelled resin.

-

Agitate the mixture for 5 minutes and then drain the solution.

-

Add a fresh portion of the 20% piperidine solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.